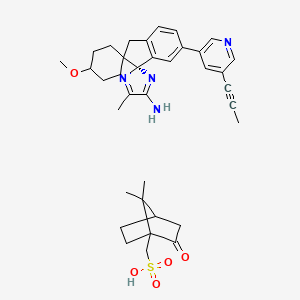
CID 129900236
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanabecestat camsylate is a brain-permeable inhibitor of human beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been investigated for its potential to treat early Alzheimer’s disease by reducing the levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lanabecestat camsylate involves a scalable Suzuki reaction. This process uses a stable crystalline diethanolamine boronate ester, which rapidly hydrolyzes under reaction conditions . The development of this method included the use of diethanolamine as an internal scavenger to increase the solubility of palladium species, thereby eliminating the need for discontinuous scavenging steps .
Industrial Production Methods: The industrial production of lanabecestat camsylate follows the same Suzuki reaction process, ensuring scalability and efficiency. The method’s development focused on achieving a stable and reproducible process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lanabecestat camsylate primarily undergoes substitution reactions during its synthesis. The Suzuki reaction is a key example, where a boronic acid derivative reacts with a halide under palladium catalysis to form a carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Boronic acid derivatives, halides, palladium catalysts, diethanolamine boronate ester.
Conditions: The reaction typically occurs under mild conditions with rapid hydrolysis of the boronate ester.
Major Products: The primary product of these reactions is lanabecestat camsylate, which is formed through the substitution of the boronic acid derivative with the halide .
Scientific Research Applications
Lanabecestat camsylate has been extensively studied for its potential in treating Alzheimer’s disease. It has shown the ability to reduce levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma in both animal models and human studies . This reduction is significant because beta-amyloid buildup is associated with the progression of Alzheimer’s disease.
In addition to its medical applications, lanabecestat camsylate is also used in preclinical and clinical research to study the mechanisms of beta-amyloid reduction and its effects on cognitive function .
Mechanism of Action
Lanabecestat camsylate exerts its effects by inhibiting beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of beta-amyloid, a peptide that accumulates in the brains of Alzheimer’s patients and contributes to the disease’s progression . By reducing beta-amyloid levels, lanabecestat camsylate aims to slow or halt the cognitive decline associated with Alzheimer’s disease.
Comparison with Similar Compounds
- Verubecestat
- Atabecestat
- Elenbecestat
Comparison: Lanabecestat camsylate is unique among BACE1 inhibitors due to its brain permeability and its ability to significantly reduce beta-amyloid levels in both cerebrospinal fluid and plasma . While other BACE1 inhibitors like verubecestat, atabecestat, and elenbecestat also target beta-amyloid reduction, lanabecestat camsylate has shown a distinct profile in terms of its pharmacokinetics and safety .
Properties
CAS No. |
1522418-41-2 |
|---|---|
Molecular Formula |
C36H44N4O5S |
Molecular Weight |
644.8 g/mol |
InChI |
InChI=1S/C26H28N4O.C10H16O4S/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);7H,3-6H2,1-2H3,(H,12,13,14)/t22?,25?,26-;7-,10-/m01/s1 |
InChI Key |
PEOILZBROWEGCC-DHGHVBCZSA-N |
SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Isomeric SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanabecestat camsylate; LY3314814 camsylate; LY 3314814 camsylate; LY-3314814 camsylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



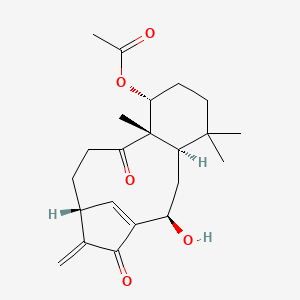

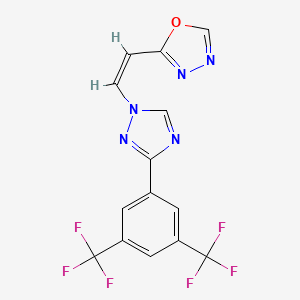
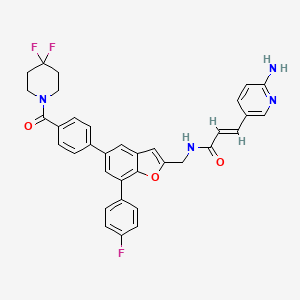
![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)
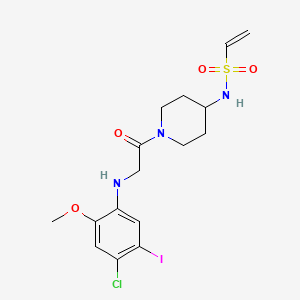
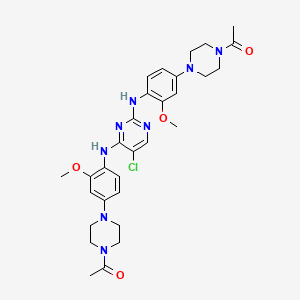
![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)
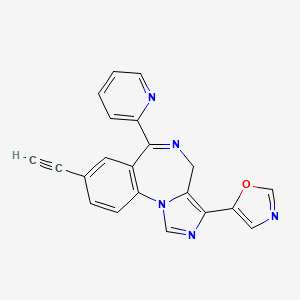
![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)
